5-Aminophthalazine
Overview
Description
5-Aminophthalazine is a heterocyclic compound that belongs to the class of phthalazines. It is characterized by the presence of an amino group at the fifth position of the phthalazine ring. Phthalazines are known for their diverse pharmacological activities, including antimicrobial, antifungal, antidepressant, and antihistaminic properties .
Mechanism of Action
Target of Action
5-Aminophthalazine, also known as Phthalazin-5-amine, has been identified as a potent inhibitor of C1s , a component of the complement system . The complement system plays a crucial role in the innate immune response, and C1s is a serine protease that initiates the classical pathway of the complement system .
Mode of Action
This compound interacts with C1s, inhibiting its activity and thereby modulating the complement pathway . This interaction results in a significant inhibition of the membrane attack complex formation induced by human serum . The compound exhibits good selectivity against other serine proteases, indicating a specific interaction with C1s .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the classical complement pathway . By inhibiting C1s, this compound prevents the activation of this pathway, which normally leads to opsonization, anaphylatoxin production, and membrane attack complex formation . This can have downstream effects on immune response and inflammation.
Result of Action
The inhibition of C1s by this compound leads to a blockade of the classical complement pathway . This can result in a reduction of immune response and inflammation, potentially beneficial in conditions where these processes are overactive. Some amino derivatives of phthalazinone, a related compound, have shown interesting anticancer activities .
Biochemical Analysis
Biochemical Properties
5-Aminophthalazine has been found to interact with various enzymes, proteins, and other biomolecules . The coordinating properties of selected aminophthalazinones towards Cu(II) ions were investigated and the participation of the nitrogen atoms in the complexation of the metal ion was shown . This suggests that this compound may play a role in biochemical reactions involving these molecules .
Cellular Effects
In cellular contexts, this compound has been observed to have potential cytotoxic effects on certain cell lines . Some amino derivatives of phthalazinone, which include this compound, show interesting anticancer activities . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It is suggested that it exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound undergoes certain reactions, which could potentially influence its stability and degradation .
Metabolic Pathways
It is known that the compound interacts with certain enzymes and cofactors , suggesting that it may play a role in certain metabolic processes.
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with certain transporters or binding proteins .
Subcellular Localization
Based on its biochemical properties and interactions, it is possible that it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminophthalazine can be synthesized through various methods. One common approach involves the palladium-catalyzed amination of 4-bromophthalazinones with alkyl- and arylamines. This method yields good results and is efficient for producing aminophthalazine derivatives .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yield and purity, ensuring the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions: 5-Aminophthalazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, particularly with halogenated derivatives, to form various substituted phthalazines.
Common Reagents and Conditions:
Oxidation: Chlorine dioxide in aqueous solutions.
Substitution: Halogenated derivatives and amines under palladium-catalyzed conditions.
Major Products:
Oxidation: this compound-1,4-dione (azaquinone).
Substitution: Various substituted phthalazines depending on the substituents used.
Scientific Research Applications
5-Aminophthalazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Aminophthalazine: Similar in structure but with the amino group at the first position.
3-Aminophthalazine: Similar in structure but with the amino group at the third position.
Uniqueness: 5-Aminophthalazine is unique due to its specific positioning of the amino group, which influences its chemical reactivity and biological activity. This positioning allows it to form specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
phthalazin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXASUUHIFCTEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459346 | |
Record name | 5-Aminophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102072-84-4 | |
Record name | 5-Aminophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phthalazin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-aminophthalazine-1,4-dione in the chemiluminescence of luminol?
A: this compound-1,4-dione, also known as azaquinone, is a key intermediate in the chemiluminescence of luminol. Research shows that oxidizing agents like chlorine dioxide convert luminol to azaquinone. [, ] This azaquinone then reacts with hydrogen peroxide, leading to the formation of a short-lived endoperoxide. The decomposition of this endoperoxide results in the generation of excited 3-aminophthalate, which is responsible for the observed chemiluminescence. []
Q2: How does ferricyanide catalyze the chemiluminescence of luminol?
A: Potassium ferricyanide catalyzes the chemiluminescence of luminol by facilitating a one-electron oxidation of the luminol dianion. [] This oxidation process generates the this compound-1,4-semidione radical. This radical can then react with oxygen to produce the excited 3-aminophthalic acid responsible for light emission. []
Q3: What insights can be gained from studying the reaction of the luminol radical with oxygen?
A: Research exploring the equilibrium reaction between the luminol radical and oxygen provides valuable information about the one-electron reduction potential of this compound-1,4-dione. [] This knowledge is crucial for understanding the redox properties of the molecule and its behavior in chemiluminescent reactions.
Q4: Beyond chemiluminescence, are there other applications where this compound derivatives are studied?
A: Yes, research indicates that this compound derivatives are of interest in various fields. Studies have explored their synthesis [, , ] and their potential use in areas such as hyperpolarized contrast agents for magnetic resonance imaging (MRI). [] This suggests a broader applicability of these compounds beyond chemiluminescence.
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